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Pomalidomide-PEG2-OMs

PROTAC synthesis Nucleophilic substitution Conjugation chemistry

PROTAC synthesis requires precise E3 ligase linker chemistry to avoid failed conjugations. Pomalidomide-PEG2-OMs provides a validated CRBN-recruiting pomalidomide headgroup with a PEG2 spacer terminated by a methanesulfonate (mesylate) leaving group. • **Target Use:** Reproduce mutant-selective EGFR degrader DDC-01-163; conjugate directly with primary/secondary amine warheads via SN2 without pre-functionalization. • **Structural Precision:** PEG2 linker length serves as short-linker reference; use with PEG3/PEG4 analogs for systematic optimization of ternary complex geometry. • **Specification:** MW 483.49, formula C20H25N3O9S, parent CRBN affinity TNF-α IC50 = 13 nM.

Molecular Formula C20H25N3O9S
Molecular Weight 483.5 g/mol
Cat. No. B15543062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-PEG2-OMs
Molecular FormulaC20H25N3O9S
Molecular Weight483.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H25N3O9S/c1-33(28,29)32-12-11-31-10-9-30-8-7-21-14-4-2-3-13-17(14)20(27)23(19(13)26)15-5-6-16(24)22-18(15)25/h2-4,15,21H,5-12H2,1H3,(H,22,24,25)
InChIKeyKHUWMGYKGYPNTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pomalidomide-PEG2-OMs: E3 Ligase-Linker Conjugate


Pomalidomide-PEG2-OMs (CAS: 2140807-37-8) is a heterobifunctional E3 ligase ligand-linker conjugate that combines a pomalidomide-derived cereblon (CRBN) E3 ligase recruiting moiety with a two-unit polyethylene glycol (PEG2) linker terminating in a methanesulfonate (mesylate, -OMs) functional group . The compound has a molecular weight of 483.49 g/mol and molecular formula C20H25N3O9S . It serves as a critical building block in the synthesis of proteolysis-targeting chimeras (PROTACs) and is specifically identified as the E3 ligase ligand-linker component of EGFR PROTAC DDC-01-163 .

Why Pomalidomide-PEG2-OMs Cannot Be Substituted


The terminal functional group on a pomalidomide-PEG linker dictates the available conjugation chemistry, which in turn governs both synthetic route feasibility and the resultant PROTAC degradation efficiency [1]. Pomalidomide-PEG2-OMs provides a mesylate leaving group optimized for nucleophilic substitution reactions, particularly with amines and thiols. In contrast, pomalidomide-PEG2-azide requires copper-catalyzed or strain-promoted click chemistry , while pomalidomide-PEG2-COOH necessitates amide coupling conditions with amine-containing warheads . Interchanging these building blocks without adjusting the warhead functional group compatibility will result in synthetic failure. Furthermore, the PEG2 linker length represents a specific structural parameter; linker engineering remains the most powerful axis of PROTAC optimization, and even single ethylene glycol unit variations can alter ternary complex formation geometry and degradation efficiency [2].

Pomalidomide-PEG2-OMs Comparative Evidence


Mesylate vs. Azide Conjugation Reactivity

Pomalidomide-PEG2-OMs terminates in a methanesulfonate (mesylate, -OMs) group, which functions as an excellent leaving group for nucleophilic substitution (SN2) reactions with primary amines, secondary amines, and thiols . This reactivity profile is orthogonal to that of pomalidomide-PEG2-azide, which requires copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry with alkyne-bearing warheads . The mesylate group exhibits reactivity comparable to halides (iodide ~ bromide > mesylate > chloride) in SN2 displacement, offering a balanced reactivity profile suitable for conjugation with amine-containing target protein ligands without the metal catalyst requirements of azide-alkyne click chemistry [1].

PROTAC synthesis Nucleophilic substitution Conjugation chemistry

DDC-01-163 Mutant-Selective EGFR Degradation

Pomalidomide-PEG2-OMs is the specific E3 ligase ligand-linker conjugate used in EGFR PROTAC DDC-01-163 (also cataloged as HY-139997), an allosteric EGFR degrader that selectively inhibits the proliferation of L858R/T790M mutant Ba/F3 cells while leaving wild-type EGFR Ba/F3 cells unaffected [1]. In a broader study of pomalidomide-based EGFR PROTACs, compound 16 achieved effective EGFR protein degradation through ubiquitination with a Dmax of 96% at 72 hours, demonstrating the capacity of pomalidomide-PEG-linked degraders to achieve near-complete target elimination [2].

EGFR PROTAC Targeted protein degradation Mutant-selective degrader

PEG2 Linker Length in Ternary Complex Formation

The PEG2 linker in Pomalidomide-PEG2-OMs provides a specific spacer length of approximately 8-10 atoms (two ethylene glycol units plus the mesylate-bearing chain), falling within the optimal range for many PROTAC applications. Literature analysis shows that linker length greater than 10 atoms is required for enhanced degradation in certain systems, with PEG4 linkers (compound 18i) identified as most effective for p300/CBP degradation [1]. Short linkers may limit flexibility and prevent optimal protein-protein alignment, while overly long linkers introduce entropic penalties that decrease ternary complex stability [2].

Linker length optimization Ternary complex stability PROTAC design

Pomalidomide CRBN Binding Affinity

The pomalidomide moiety in Pomalidomide-PEG2-OMs retains the core cereblon-binding pharmacophore of the parent compound. Pomalidomide (CC-4047) inhibits LPS-induced TNF-α release in PBMCs with an IC50 of 13 nM and functions as a cereblon E3 ligase ligand in PROTAC applications . This high-affinity CRBN engagement is critical for efficient E3 ligase recruitment in PROTAC ternary complex formation [1].

CRBN E3 ligase Binding affinity PROTAC ligand potency

Pomalidomide-PEG2-OMs Applications


DDC-01-163 Mutant-Selective EGFR PROTAC Synthesis

Researchers developing mutant-selective EGFR degraders can employ Pomalidomide-PEG2-OMs as the E3 ligase ligand-linker component to reproduce or extend the DDC-01-163 series. DDC-01-163 demonstrated selective inhibition of L858R/T790M mutant Ba/F3 cells while sparing wild-type EGFR Ba/F3 cells, representing a therapeutically valuable selectivity profile . The mesylate group enables conjugation to amine-containing EGFR-targeting warheads via nucleophilic substitution, offering an alternative synthetic route to amide bond formation or click chemistry approaches .

Linker Length Optimization Libraries

The PEG2 linker in Pomalidomide-PEG2-OMs serves as the short-linker reference point for systematic linker length optimization campaigns. Literature demonstrates that increasing linker length from PEG2 to PEG4 can enhance degradation efficiency for specific targets, with PEG4 linkers (>10 atoms) identified as optimal for p300/CBP degradation . Researchers can procure Pomalidomide-PEG2-OMs alongside PEG3 and PEG4 mesylate analogs to generate matched PROTAC series that isolate the effect of linker length on ternary complex formation and degradation efficiency .

Amine Kinase Inhibitor Conjugation

The methanesulfonate leaving group in Pomalidomide-PEG2-OMs is specifically suited for SN2 conjugation with primary and secondary amines present in many kinase inhibitor warheads. This enables direct PROTAC assembly without requiring pre-functionalization of warheads with alkyne or carboxylic acid groups, simplifying synthetic workflows. The pomalidomide moiety retains high CRBN binding affinity (parent compound TNF-α inhibition IC50 = 13 nM), ensuring efficient E3 ligase recruitment in the resulting bifunctional degraders .

CRBN PROTAC Platform Validation and Benchmarking

Given its documented use in EGFR PROTAC DDC-01-163 and availability of physicochemical characterization data (molecular weight 483.49 g/mol, molecular formula C20H25N3O9S), Pomalidomide-PEG2-OMs serves as a well-characterized reference building block for validating new PROTAC synthesis and characterization protocols . The compound's established use in a published mutant-selective degrader provides a benchmark for assessing the performance of novel pomalidomide-based PROTAC constructs .

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